molecular formula C11H15NO2 B13163240 Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine

Cat. No.: B13163240
M. Wt: 193.24 g/mol
InChI Key: DDJHDYNPPXZSQZ-UHFFFAOYSA-N
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Description

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system, which is a benzene ring fused to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine typically involves the reaction of 1,4-benzodioxane derivatives with methylamine. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1,4-benzodioxane-6-carbaldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of the desired amine product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Acetyl-1,4-benzodioxane: This compound shares the benzodioxane ring system but differs in its functional groups.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Another benzodioxane derivative with different substituents.

Uniqueness

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine is unique due to its specific methylamine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other benzodioxane derivatives may not be suitable.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-methyl-1-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

InChI

InChI=1S/C11H15NO2/c1-8-9(7-12-2)3-4-10-11(8)14-6-5-13-10/h3-4,12H,5-7H2,1-2H3

InChI Key

DDJHDYNPPXZSQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCO2)CNC

Origin of Product

United States

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